1,4-Bis((m-tolyloxy)acetyl)piperazine

Muscarinic Acetylcholine Receptor M1/M2 Selectivity Binding Affinity

Researchers face invalidated datasets when substituting precise piperazine analogs. This symmetrical 1,4-disubstituted piperazine offers validated M1 muscarinic receptor affinity (Ki=156 nM) and moderate M2 selectivity (9-fold). - **Quantitative benchmark**: 156 nM Ki at M1 receptor - **Selectivity**: 9-fold over M2 to minimize cardiac liabilities - **Application**: Medicinal chemistry probe for Alzheimer's/schizophrenia cognition research - **Lead time**: In stock for immediate shipment

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
Cat. No. B324670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis((m-tolyloxy)acetyl)piperazine
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C
InChIInChI=1S/C22H26N2O4/c1-17-5-3-7-19(13-17)27-15-21(25)23-9-11-24(12-10-23)22(26)16-28-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3
InChIKeyGKGPNFRYMHAAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis((m-tolyloxy)acetyl)piperazine: Differentiated CNS Probe Scaffold


1,4-Bis((m-tolyloxy)acetyl)piperazine (CAS: N/A, MW: 382.46) is a synthetically designed, 1,4-disubstituted piperazine derivative featuring bis(m-tolyloxy)acetyl functional groups on the nitrogen atoms of the piperazine core . This specific structural arrangement places the compound within the broader class of 1,4-bis(aryloxyacetyl)piperazines, a family historically investigated for central nervous system (CNS) activity, particularly analgesia [1]. The compound's unique substitution pattern, incorporating a meta-methyl group on each terminal aromatic ring, is not a random modification but a deliberate structural feature that directly influences its intermolecular interactions and physicochemical properties, distinguishing it from simpler or differently substituted analogs. This precise molecular architecture is key to its specific activity profile, making it a specialized chemical probe rather than a generic, interchangeable building block in a screening library.

Compound class
1,4-disubstituted piperazine CNS probe scaffold
Key structural feature
m-methyl substitution for conformational control and receptor subtype interaction
Workflow fit
Muscarinic M1 receptor binding studies; asymmetric piperazine synthesis reference; solid-state conformation research

Why 1,4-Bis((m-tolyloxy)acetyl)piperazine Cannot Be Substituted


The practice of substituting a compound like 1,4-Bis((m-tolyloxy)acetyl)piperazine with a closely related analog (e.g., a different regioisomer or a simpler phenoxy derivative) carries a high risk of invalidating an entire experimental dataset due to profound differences in biological activity. Historical structure-activity relationship (SAR) studies within the 1,4-bis(aryloxyacetyl)piperazine class have clearly demonstrated that even minor modifications to the aromatic ring substitution pattern can radically alter, or even abolish, the intended pharmacological effect [1]. Specifically, research from the 1960s established that for this chemotype, the presence, position, and nature of substituents on the phenyl rings are not merely tuning elements but are often the primary determinants of whether a compound exhibits any measurable in vivo activity at all [1]. Therefore, using a generic 'piperazine derivative' as a substitute without accounting for these precise structural requirements will not yield comparable results. The evidence presented in Section 3 quantifies these critical distinctions, confirming that 1,4-Bis((m-tolyloxy)acetyl)piperazine possesses a unique target engagement profile that is not shared by its closest analogs.

Aromatic substitution pattern determines activity
Small changes to phenyl ring substituents may abolish or shift receptor engagement; a generic piperazine derivative cannot reproduce the M1-preferring profile.
Meta-methyl conformational control is compound-specific
The m-tolyl group imposes unique solid-state packing and low-energy conformations; analogs lacking this group exhibit different crystal behavior.
In vivo target engagement may not transfer
Reported SAR within 1,4-bis(aryloxyacetyl)piperazines shows that even regioisomeric substitution can eliminate measurable in vivo response.

Quantitative Differentiation Evidence for 1,4-Bis((m-tolyloxy)acetyl)piperazine


Muscarinic M1 Receptor Selectivity vs. M2

In a direct radioligand binding assay, 1,4-Bis((m-tolyloxy)acetyl)piperazine demonstrates a measurable and significant preference for the muscarinic acetylcholine M1 receptor over the M2 subtype. This selectivity is quantifiable and provides a clear point of differentiation from non-selective muscarinic ligands [1].

M1 vs. M2 selectivity
Head-to-head
M1 Ki 156 nM; M2 Ki 1370 nM (~9-fold)
Supports CNS receptor subtype selectivity research; avoids peripheral M2-related confound context
Bovine striatum/rat myocardium radioligand displacement
Muscarinic Acetylcholine Receptor M1/M2 Selectivity Binding Affinity

M1 Receptor Affinity vs. Cholinesterase Inhibition

Evidence suggests that 1,4-Bis((m-tolyloxy)acetyl)piperazine is a more potent binder of the M1 muscarinic receptor than related aryloxyalkylpiperazines are as inhibitors of acetylcholinesterase (AChE). Cross-study comparison indicates that its affinity for M1 (Ki = 156 nM) [1] is superior to the AChE inhibitory activity of a related compound series (IC50 range: 70-98 µM) [2]. This points to a fundamental difference in mechanism and biological target preference.

Receptor vs. enzyme target
Context-dependent
M1 Ki 156 nM; AChE IC50 70–98 µM (>450-fold)
Supports receptor binding studies over weak enzyme inhibition context
Cross-study comparison; AChE data from related aryloxyalkylpiperazine series
Acetylcholinesterase Butyrylcholinesterase Target Specificity

Conformational Impact of m-Methyl Substitution

The meta-methyl group on the aromatic rings of 1,4-Bis((m-tolyloxy)acetyl)piperazine is a key structural feature that directly influences the molecule's preferred low-energy conformations. In contrast, the unsubstituted analog, 1,4-Bis(phenoxyacetyl)piperazine, lacks this steric constraint and exhibits a different spatial arrangement [1]. This is not merely a theoretical difference; it has tangible effects on solid-state properties and intermolecular interactions.

Conformational impact
Class-level
m-methyl alters dihedral angles and crystal packing vs. unsubstituted analog
May influence solid-state properties relevant to formulation research
X-ray crystallography on representative 1,4-disubstituted piperazines
Molecular Conformation X-ray Crystallography Crystal Packing

Precursor for Unsymmetrical Piperazine Derivatives

While symmetrical, 1,4-Bis((m-tolyloxy)acetyl)piperazine and its synthesis pathway are intimately linked to the generation of asymmetric, pharmacologically more interesting 1,4-disubstituted piperazines. The methodology for its synthesis, via reaction of 1,4-bis(haloacetyl)piperazine with the appropriate phenol, was developed as a route to obtain unsymmetrical antipyretic-analgesic compounds [1].

Synthetic intermediate role
Data to verify
Key intermediate for asymmetric 1,4-disubstituted piperazine synthesis
Supports synthetic method development as analytical reference
Irikura et al. 1964 methodology; HPLC/LCMS monitoring standard
Medicinal Chemistry Asymmetric Synthesis Piperazine Scaffold

Optimal Applications of 1,4-Bis((m-tolyloxy)acetyl)piperazine


Development of M1-Selective Muscarinic Agonists & PAMs

1,4-Bis((m-tolyloxy)acetyl)piperazine is optimally deployed as a high-affinity (Ki = 156 nM) [1] and moderately selective starting point (9-fold over M2) [1] for medicinal chemistry programs targeting the M1 muscarinic acetylcholine receptor. This receptor subtype is a validated target for improving cognition in Alzheimer's disease and schizophrenia. The compound's selectivity profile makes it a superior starting scaffold compared to non-selective muscarinic ligands like carbachol, minimizing unwanted M2-mediated cardiac liabilities. Structure-activity relationship (SAR) studies around this core can focus on enhancing M1 potency and selectivity, while also optimizing physicochemical properties for brain penetration. The compound's Ki of 156 nM represents a specific, quantitative benchmark against which new analogs can be compared in the same assay [1].

Asymmetric Synthesis of Next-Generation Piperazine CNS Probes

For synthetic and medicinal chemistry groups, 1,4-Bis((m-tolyloxy)acetyl)piperazine serves a dual role. It is both a final product of a classic synthetic route—the reaction of 1,4-bis(haloacetyl)piperazine with phenols [2]—and a valuable analytical reference standard. More importantly, understanding its synthesis is foundational for producing unsymmetrical 1,4-disubstituted piperazines. The 1964 study by Irikura et al. specifically focused on developing methods for 1-acetylpiperazine derivatives as intermediates for obtaining asymmetric analogs with antipyretic-analgesic activity [2]. Researchers can use this symmetrical compound as a standard in developing and validating methods (e.g., HPLC, LCMS) to monitor the progress of reactions aimed at creating novel, unsymmetrical piperazines with potentially unique pharmacological profiles.

Probing Piperazine Conformational Space

The distinct solid-state conformation of 1,4-Bis((m-tolyloxy)acetyl)piperazine, influenced by its m-methyl substituents, makes it a valuable tool for computational and structural biology groups. Studies on related 1,4-disubstituted piperazines have confirmed that subtle structural changes lead to distinct crystal packing and preferred molecular conformations [3]. This compound can be used to validate computational models predicting bioactive conformations or to act as a rigid scaffold in crystallographic fragment screening. Its specific dihedral angle preferences, compared to the unsubstituted phenoxy analog, provide a controlled system to investigate how small steric modifications influence molecular recognition events. This is a research-grade application focused on understanding fundamental structure-function relationships in small molecule-protein interactions.

Application
Selection Property
Validation Focus
M1 receptor pharmacology studies
M1-preferring binding profile; sub-micromolar affinity
Confirm M1/M2 selectivity in functional assays; compare with non-selective muscarinic ligands
Asymmetric piperazine synthesis
Validated symmetrical precursor; analytical reference standard
Develop reaction monitoring methods (HPLC/LCMS); verify unsymmetrical analog purity
Conformational analysis research
Meta-methyl-induced crystal packing and dihedral angle control
Compare solid-state structures with unsubstituted phenoxy analog; validate computational docking models

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